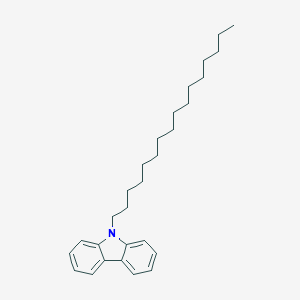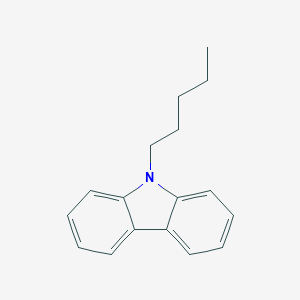![molecular formula C26H22ClN3O4 B290124 Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the pyrazinone family and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have suggested that it may also have anti-oxidant, anti-bacterial, and anti-viral properties.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, meaning that it is effective at low doses and has minimal side effects.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate. One area of research involves further studying its potential as an anti-cancer agent. This could involve investigating its efficacy in different types of cancer cell lines and in animal models.
Another area of research involves exploring its potential as an anti-inflammatory agent. This could involve investigating its effects in different models of inflammation and in different types of inflammatory diseases.
Finally, there is potential for research on the synthesis and modification of Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate to improve its solubility and bioavailability. This could lead to the development of more effective and efficient therapeutic agents.
Synthesis Methods
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-5-aminobenzaldehyde with 2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with methyl 4-bromobenzoate to yield the final product.
Scientific Research Applications
Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been studied for its potential therapeutic applications in a variety of fields. One area of research involves its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Another area of research involves its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
properties
Molecular Formula |
C26H22ClN3O4 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
methyl 4-[3-chloro-5-[(3-methoxyphenyl)methylamino]-6-oxo-1-phenylpyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClN3O4/c1-33-21-10-6-7-17(15-21)16-28-24-25(31)30(20-8-4-3-5-9-20)22(23(27)29-24)18-11-13-19(14-12-18)26(32)34-2/h3-15H,16H2,1-2H3,(H,28,29) |
InChI Key |
POHZFRSCOYXKIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)
![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)



methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)